N-(2,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further functionalized with a 2,4-dimethoxyphenyl ring, which enhances lipophilicity and may influence bioavailability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-6-7-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-13-5-4-12(25-2)9-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYJKUNXUIRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- Chemical Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines (e.g., HeLa, MCF7) and demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 25 |
| A549 | 20 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- Bacterial Inhibition : The compound was effective against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It is suggested that the compound induces oxidative stress in microbial cells leading to cell death.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis through the mitochondrial pathway in breast cancer cells. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.
- Antimicrobial Efficacy Study : An investigation published in Antibiotics journal assessed the compound's effectiveness against resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain cases.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrido[1,2-a][1,3,5]triazin-4-one (Target Compound): This tricyclic system combines pyridine and triazine rings, offering rigidity and electronic diversity. The 4-oxo group enhances polarity compared to non-oxygenated cores .
- Tetrahydroimidazo[1,2-a]pyridine (): A bicyclic system with a fused imidazole ring. The reduced planarity compared to the target compound may limit stacking interactions but improve solubility .
Substituent Effects
- Sulfamoylphenyl vs. Sulfanyl Groups : Compounds like 13a–b () feature sulfonamide (-SO₂NH₂) groups, which are highly polar and may improve water solubility. The target’s sulfanyl (-S-) group offers less polarity but greater flexibility .
Physical and Spectral Properties
Melting Points and Solubility
The higher melting points of 13a–b suggest greater crystallinity due to sulfonamide polarity. The target’s dimethoxyphenyl group may lower its melting point relative to 13a–b, favoring organic solvent solubility .
Spectral Data
- IR Spectroscopy : The target’s C=O stretch (~1664 cm⁻¹, similar to 13a–b) and C≡N (if present) near 2214 cm⁻¹ align with analogs. Sulfanyl groups typically show S-H stretches at 2550–2600 cm⁻¹, absent in sulfonamides .
- NMR : The 2,4-dimethoxyphenyl group would exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) compared to 13a’s 4-methylphenyl (δ 7.22–7.64 ppm) .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : Construction of the pyrido[1,2-a][1,3,5]triazin-4-one scaffold via cyclization reactions.
- Sulfanyl linkage introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives under reflux conditions .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2,4-dimethoxyphenylamine using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Characterization methods :
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR | Confirm regiochemistry and purity | Distinct peaks for methoxy (δ 3.8–4.0 ppm) and pyridotriazine protons (δ 8.5–9.0 ppm) |
| HPLC | Assess purity | Retention time >95% under reverse-phase conditions |
| FT-IR | Identify functional groups | Stretching vibrations for C=O (1680–1700 cm⁻¹) and S–C (650–700 cm⁻¹) |
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve precipitation .
- Temperature : Critical for cyclization steps (80–120°C) and thiolation (reflux at 110°C) .
- Catalysts : Triethylamine or K₂CO₃ for deprotonation during coupling reactions .
Q. How is structural integrity confirmed post-synthesis?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C–S bond ~1.78 Å) and confirms stereochemistry .
- Mass spectrometry : Exact mass matching (±0.001 Da) validates molecular formula .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictions in reaction intermediate data be resolved?
Discrepancies in intermediate formation (e.g., unexpected by-products) require:
- In-situ monitoring : Use TLC or inline FT-IR to track reaction progress .
- Parameter optimization : Adjust pH (e.g., from 7.5 to 9.0) to suppress side reactions or vary catalysts (e.g., Pd/C vs. CuI) .
- Computational modeling : DFT calculations to predict thermodynamic feasibility of pathways .
Q. What crystallography methods elucidate its 3D structure and polymorphism?
- SHELX suite : SHELXD for phase problem resolution and SHELXL for refinement against high-resolution data (<1.0 Å) .
- Twinned data handling : Use HKLF 5 format in SHELXL for twin refinement .
- Polymorphism screening : Vapor diffusion crystallization with 10+ solvent systems to identify polymorphs .
Q. What methodologies assess its biological target interactions?
- In vitro assays : Enzyme inhibition (IC₅₀) using fluorescence-based readouts (e.g., kinase assays) .
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., pyrido-triazine affinity for ATP-binding pockets) .
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) with immobilized receptors .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group’s role in hydrogen bonding) .
- QSAR models : Use CoMFA/CoMSIA to correlate electronic properties (HOMO/LUMO) with activity .
Q. What stability considerations are critical for experimental design?
| Property | Condition | Impact |
|---|---|---|
| Light sensitivity | Degrades under UV; store in amber vials | Loss of potency (>20% in 48 hrs) |
| pH stability | Unstable below pH 3 (hydrolysis of acetamide) | Adjust buffers to pH 6–8 |
| Thermal stability | Decomposes >150°C; avoid lyophilization | Aggregation in aqueous solutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
